lithium;3-methylpent-2-ene
Description
Lithium;3-methylpent-2-ene is an organolithium compound where lithium is bonded to the unsaturated carbon of 3-methylpent-2-ene. Organolithium reagents like this are pivotal in synthetic organic chemistry for their strong nucleophilic and basic properties. The parent alkene, 3-methylpent-2-ene, is a trisubstituted alkene with the SMILES notation CC/C(=C/C)/C and can exhibit geometric (E/Z) isomerism due to its double bond . When lithium replaces a hydrogen atom on the double bond, it forms a vinyllithium species, which is highly reactive and typically used in coupling or alkylation reactions.
Synthesis of such compounds often involves metal-halogen exchange using aggressive reagents like tert-butyllithium, as seen in the preparation of 2-lithium-naphthalene from 2-bromonaphthalene . However, challenges such as enolate formation (due to enolizable protons) and thermal instability (leading to dimerization) necessitate careful handling and low-temperature purification .
Properties
CAS No. |
61107-38-8 |
|---|---|
Molecular Formula |
C6H11Li |
Molecular Weight |
90.1 g/mol |
IUPAC Name |
lithium;3-methylpent-2-ene |
InChI |
InChI=1S/C6H11.Li/c1-4-6(3)5-2;/h4H,1,5H2,2-3H3;/q-1;+1 |
InChI Key |
BZJBHQKORVBUEN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCC(=C[CH2-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methylpent-2-ene typically involves the reaction of 3-methylpent-2-ene with an organolithium reagent. One common method is the reaction of 3-methylpent-2-ene with butyllithium in a non-polar solvent such as hexane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of organolithium reagents, which are highly reactive and require an inert atmosphere to prevent reactions with moisture or oxygen.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-methylpent-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Various substituted alkenes or alkanes, depending on the electrophile used.
Scientific Research Applications
Lithium;3-methylpent-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;3-methylpent-2-ene involves the formation of a carbanion intermediate. The lithium atom stabilizes the negative charge on the carbon atom, making it highly nucleophilic. This nucleophilic carbanion can then attack electrophiles, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
Comparison with Similar Compounds
Structural and Reactivity Comparison with Organolithium Reagents
Organolithium compounds vary widely in reactivity and stability. Below is a comparative analysis of lithium;3-methylpent-2-ene with other organolithium reagents:
Key Findings :
- This compound shares synthetic challenges (e.g., enolate formation) with other vinyllithium reagents but is distinct in its dimerization tendency, requiring rapid purification .
- Compared to tert-butyllithium, it exhibits lower thermal stability, limiting its use in high-temperature reactions.
Comparison with Parent Alkene (3-Methylpent-2-ene)
The parent alkene, 3-methylpent-2-ene, exists in (E)- and (Z)-isomeric forms due to its trisubstituted double bond . However, when lithium is introduced, geometric isomerism is eliminated because the lithium atom occupies one position on the double bond, creating a rigid structure. This contrasts with the parent alkene, where substituent priority rules (Cahn-Ingold-Prelog) determine E/Z configurations .
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